9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-7-oxo-9-aza-bicyclo[331]nonane-3-carboxylic acid methyl ester is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions that form the bicyclic structure.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to introduce the benzyl group onto the nitrogen atom.
Oxidation and esterification: The final steps involve the oxidation of the bicyclic core to introduce the ketone functionality and the esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and functional groups allow it to fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar structure but lacks the carboxylic acid methyl ester group.
9-Azabicyclo[3.3.1]nonane N-oxyl: Contains a nitroxyl radical, making it useful in oxidation reactions.
N-Boc-9-azabicyclo[3.3.1]nonan-3-one: Contains a Boc-protected amine group, used in peptide synthesis.
Uniqueness
9-Benzyl-7-oxo-9-aza-bicyclo[331]nonane-3-carboxylic acid methyl ester is unique due to its combination of a bicyclic structure, a benzyl group, a ketone, and a carboxylic acid methyl ester
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
methyl 9-benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-21-17(20)13-7-14-9-16(19)10-15(8-13)18(14)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |
InChI Key |
YQUMDJWPDFMASF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.